Leukotriene Antagonism: Potency and Duration of Action of Ro 23-3544 (Ablukast) vs. Standard FPL 55712
In a head-to-head comparison, the benzopyran-2-carboxylic acid derivative Ro 23-3544 (also known as Ablukast) demonstrated significantly greater potency and a longer duration of action in inhibiting LTD4-induced bronchoconstriction than the standard leukotriene antagonist FPL 55712 . Furthermore, Ro 23-3544 potently inhibited LTB4-induced bronchoconstriction, whereas FPL 55712 showed no activity against this mediator .
| Evidence Dimension | In vivo leukotriene antagonism |
|---|---|
| Target Compound Data | Greater potency and longer duration of action vs. LTD4; active against LTB4 |
| Comparator Or Baseline | FPL 55712: Lower potency/shorter duration vs. LTD4; inactive against LTB4 |
| Quantified Difference | Qualitative difference in potency, duration, and LTB4 activity |
| Conditions | Aerosol route of administration in a guinea pig bronchoconstriction model |
Why This Matters
This data justifies selecting Ro 23-3544 over FPL 55712 for studies requiring a broad-spectrum, potent, and long-acting leukotriene antagonist, particularly in aerosolized in vivo models.
- [1] Cohen, N., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(8), 1842-1860. View Source
